2,2-Dichloroethenyl phosphorodiamidate
Description
Structure
3D Structure
Properties
CAS No. |
40862-15-5 |
|---|---|
Molecular Formula |
C2H5Cl2N2O2P |
Molecular Weight |
190.95 g/mol |
IUPAC Name |
1,1-dichloro-2-diaminophosphoryloxyethene |
InChI |
InChI=1S/C2H5Cl2N2O2P/c3-2(4)1-8-9(5,6)7/h1H,(H4,5,6,7) |
InChI Key |
FCZRGECOQLNFPI-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)OP(=O)(N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Dichloroethenyl Phosphorodiamidate
Mechanistic Studies of Phosphorodiamidate Bond Formation
The formation of the phosphorodiamidate bond is a critical step in the synthesis of the target molecule. This process involves the creation of a P-N linkage, which can be influenced by various factors including the choice of phosphorylating agent, catalysts, and reaction conditions.
The kinetics of the phosphorylation reaction are dependent on several factors, including the concentration of reactants, temperature, and the presence of catalysts. The reaction mechanism often involves the nucleophilic attack of the amine on the phosphorus center of the phosphorylating agent. researchgate.net The rate of this reaction can be significantly enhanced by the use of activating agents or by performing the reaction under conditions that favor the formation of a more electrophilic phosphorus intermediate. While detailed kinetic studies on the synthesis of 2,2-dichloroethenyl phosphorodiamidate are not extensively reported, kinetic models of phosphorylation cycles in biological systems suggest that the concentrations of the kinase (catalyst) and phosphatase (if any), relative to the substrate, are key parameters that determine the stimulus-response curve and the response time of the cycle. mdpi.com
Table 1: Representative Thermodynamic Data for Related Phosphorylation Reactions
| Reaction Type | Compound Class | ΔG°' (kJ/mol) | Reference |
| ATP Hydrolysis | Anhydride | -30.5 | Generic Textbook Value |
| Glucose-6-phosphate Hydrolysis | Phosphate (B84403) Ester | -13.8 | Generic Textbook Value |
| Phosphocreatine Hydrolysis | Phosphoguanidine | -43.1 | Generic Textbook Value |
This table presents general thermodynamic data for well-known biological phosphorylation reactions to provide a comparative context for the energy landscape of phosphorodiamidate bond formation. Specific data for this compound is not available.
Amidation Pathways and Regio/Stereoselectivity Considerations
The formation of the phosphorodiamidate linkage involves the reaction of a phosphoryl dichloride with two equivalents of an amine, or a stepwise reaction with different amines. The mechanism of this amidation is crucial for controlling the final product's structure. The reaction typically proceeds through a nucleophilic substitution at the phosphorus center. wikipedia.org
Stereoselectivity is a key consideration when the phosphorus atom becomes a chiral center, which is the case in many phosphorodiamidates. The synthesis of P-chiral phosphorodiamidates often requires the use of chiral auxiliaries or stereoselective catalysts. rug.nlmdpi.com For example, palladium-catalyzed C-P cross-coupling reactions have been developed for the synthesis of P-chirogenic compounds with excellent stereoselectivity, using chiral auxiliaries like 1,1'-bi-2-naphthol (B31242) (BINOL). rug.nlresearchgate.net Another approach involves the use of chiral nucleophilic catalysts in the dynamic kinetic asymmetric transformation (DKAT) of racemic H-phosphinates. mdpi.com While the target molecule, this compound, may not inherently be chiral depending on the diamine used, these stereoselective methods are vital for the synthesis of more complex, biologically active analogues.
The mechanism of amidation can be influenced by the choice of coupling reagents. For instance, phosphorus oxychloride (POCl₃) is a common reagent for the synthesis of amides from carboxylic acids and amines, and its reactivity can be rationalized by its interaction with high electron density oxygen atoms. echemi.comresearchgate.net Similar principles apply to the formation of P-N bonds, where the electrophilicity of the phosphorus center in the phosphorylating agent is a key factor.
Stereoselective and Regioselective Synthesis of Dichloroethenyl Moieties
The 2,2-dichloroethenyl group is a key structural feature of the target molecule. Its synthesis requires careful control of regio- and stereochemistry to ensure the desired connectivity and geometry.
The synthesis of the 2,2-dichloroethenyl moiety often starts from precursors that can be readily converted to the desired vinyl halide. One common strategy involves the use of trichloroethylene (B50587) as a starting material, which can undergo coupling reactions with organometallic reagents. nih.gov Another approach is the olefination of aldehydes or ketones. For instance, the Wittig reaction and its modifications can be employed to introduce the dichloroethenyl group, although controlling the stereoselectivity can be challenging. acs.org
Stereochemical control in the synthesis of vinyl halides is a well-studied area. For example, the reaction of β-oxido phosphonium (B103445) ylides, generated in situ from aldehydes and Wittig reagents, with electrophilic halogen sources can lead to predominantly E-bromo- or iodosubstituted alkenes. researchgate.net The stereochemical outcome is highly sensitive to the size of the alkylidene group. For the synthesis of 2,2-dichloroethenyl compounds, methods that allow for the direct introduction of the dichloromethylene group are often preferred.
Precursor design for the synthesis of 2,2-dichloroethenyl phosphonates can involve the reaction of a dichloroethenyl organometallic reagent with a suitable phosphorus electrophile. For example, a 2,2-dichloroethenyl Grignard reagent could potentially react with a phosphorochloridate to form the desired C-P bond. orgsyn.org Alternatively, precursors like vinylphosphonic acid dichloride can be synthesized and subsequently chlorinated to introduce the dichloro groups on the vinyl moiety. prepchem.comgoogle.com
Various coupling strategies can be employed to form the ethenyl linkage of the 2,2-dichloroethenyl moiety. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, the Suzuki-Miyaura coupling, Stille coupling, or Heck coupling can be adapted for the synthesis of vinyl halides. nih.gov
Specifically for 2,2-dichloroethenyl systems, palladium- or nickel-catalyzed cross-coupling of Grignard reagents with trichloroethylene can provide a convenient route to 2-alkyl-substituted 1,1-dichloroalkenes. orgsyn.org The reaction of a suitable organometallic precursor of the phosphorodiamidate with a 2,2-dichloroethenyl halide, or vice-versa, under palladium catalysis could be a viable strategy for the final assembly of the target molecule. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these coupling reactions. mdpi.com
High-Efficiency and Scalable Synthesis Techniques
The development of high-efficiency and scalable synthesis techniques is crucial for the practical application of this compound. Modern synthetic methodologies, such as flow chemistry, offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability.
Flow chemistry has emerged as a powerful tool for the synthesis of organophosphorus compounds, including phosphorodiamidates. acs.orgrsc.org Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. nih.gov
The synthesis of phosphorodiamidate morpholino oligomers (PMOs), which contain multiple phosphorodiamidate linkages, has been significantly advanced by the implementation of automated fast-flow synthesis platforms. rug.nlnih.govnih.gov These systems have been shown to dramatically reduce coupling times, in some cases by up to 22-fold compared to conventional methods. rug.nl This acceleration is often achieved by operating at elevated temperatures, which is feasible and safe in a flow reactor due to the excellent heat transfer characteristics. nih.govresearchgate.net
The principles of flow synthesis can be applied to the production of this compound. A potential flow process could involve the continuous feeding of a phosphorylating agent and a diamine into a heated reactor, followed by an in-line purification step. This approach would not only increase the throughput but also allow for the rapid optimization of reaction conditions.
Table 2: Comparison of Batch vs. Flow Synthesis for a Representative Phosphorodiamidate Coupling Step
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | 2 hours | 8 minutes | nih.govdurham.ac.uk |
| Temperature | Room Temperature | 90 °C | nih.govdurham.ac.uk |
| Monomer Equivalents | 1.5 - 2 | 1.2 - 1.5 | nih.govdurham.ac.uk |
| Typical Yield | 85-95% | >95% | nih.govdurham.ac.uk |
| Scalability | Limited | High | nih.govresearchgate.net |
| Safety | Moderate (exotherms) | High (better heat control) | nih.gov |
This table provides a comparative overview based on data from the synthesis of phosphorodiamidate morpholino oligomers, illustrating the potential advantages of flow chemistry for the synthesis of this compound.
Solid-Phase Synthesis Adaptations for Complex Analogues
Solid-phase synthesis (SPS) offers a powerful platform for constructing complex molecules by building them step-by-step on an insoluble polymer support. walshmedicalmedia.com While extensively developed for peptides and oligonucleotides like phosphorodiamidate morpholino oligomers (PMOs), these principles are adaptable for creating diverse libraries of this compound analogues. The core advantage of SPS lies in the simplification of purification, as excess reagents and by-products are washed away from the resin-bound product. walshmedicalmedia.com
The typical SPS cycle for a phosphorodiamidate analogue involves several key steps:
Anchoring: The initial building block is attached to a solid support, such as a polystyrene resin. For phosphorodiamidate analogues, this could involve linking a precursor molecule through a suitable functional group.
Deprotection: A protecting group on the resin-bound molecule is removed to expose a reactive site for the next reaction. For amine-containing precursors, Fmoc (fluorenylmethyloxycarbonyl) or Trityl (triphenylmethyl) groups are commonly used. acs.orgnih.gov
Coupling: The next monomer unit, in this case, a derivative of 2,2-dichloroethenyl phosphoroamidic chloride, is added along with a coupling agent or activator to form the phosphorodiamidate linkage.
Capping: Any unreacted sites on the resin are capped to prevent the formation of deletion impurities in subsequent steps.
Cleavage: Once the desired molecule is assembled, it is cleaved from the solid support and deprotected.
Research into the synthesis of complex PMOs has led to significant optimization of these steps, which can be extrapolated to the synthesis of this compound analogues. For instance, the choice of coupling activators and reaction conditions is critical for achieving high efficiency. Studies have screened various agents like 5-(ethylthio)-1H-tetrazole (ETT), dicyanoimidazole, and iodine, finding that ETT and iodine can be particularly effective for forming the phosphorodiamidate bond. nih.govchemrxiv.org Furthermore, the use of additives such as lithium bromide (LiBr) or lithium iodide (LiI) has been shown to significantly enhance coupling efficiency, even at ambient temperatures. acs.org
The table below summarizes a comparative study of coupling activators for solid-phase phosphorodiamidate synthesis, highlighting the efficiency of different reagents.
| Activator/Additive | Coupling Time | Efficiency | Reference |
| LiBr | 1-2 hours | >99% | acs.orgchemrxiv.org |
| Iodine | 3 x 10 min | Quantitative | chemrxiv.org |
| ETT | Not specified | Suitable for efficient coupling | nih.govchemrxiv.org |
| LiI | 90 minutes | Significantly boosts efficiency |
The development of both Trityl and Fmoc-based chemistry provides flexibility in the synthetic strategy. acs.orgchemrxiv.org Fmoc chemistry, for example, allows for the use of milder bases and could be advantageous for synthesizing analogues that are sensitive to the acidic conditions required for Trityl deprotection. nih.gov These adaptations from oligonucleotide chemistry pave the way for the solid-phase synthesis of novel and complex analogues of this compound.
Automated Synthesis Protocols for Phosphorodiamidates
The demand for high-throughput screening of compound libraries has driven the development of automated synthesis protocols. For phosphorodiamidates, this has been particularly evident in the field of antisense oligonucleotides, where rapid synthesis of numerous sequences is required. nih.govuzh.ch These automated platforms, often employing flow chemistry, can be adapted for the rapid and efficient synthesis of this compound and its derivatives.
Key features of automated phosphorodiamidate synthesis include:
Flow Chemistry: Reagents are continuously pumped through a reactor containing the solid support. This allows for precise control over reaction times, temperatures, and reagent concentrations, leading to cleaner reactions and higher yields. nih.govuzh.chnih.gov
Reduced Cycle Times: Automated fast-flow synthesizers can dramatically reduce the time required for each coupling cycle. By optimizing conditions, such as performing reactions at elevated temperatures (e.g., 90 °C), coupling times can be reduced from hours to mere minutes. nih.govresearchgate.net A fully automated flow-based synthesizer has been reported to reduce coupling times by up to 22-fold compared to previous methods. nih.govuzh.ch
High-Throughput Production: Automation enables the synthesis of many different analogues in parallel or in rapid succession, facilitating the creation of compound libraries for screening and optimization. researchgate.net
Improved Reproducibility: Automated systems minimize human error, leading to more consistent and reproducible results compared to manual synthesis. nih.gov
The table below outlines a comparison of different synthesis protocols for phosphorodiamidates, demonstrating the advantages of automation.
| Synthesis Method | Typical Coupling Time | Key Features | Reference |
| Manual Solid-Phase | 90-180 minutes | Labor-intensive, longer synthesis times. | nih.gov |
| Automated Fast-Flow | ~8.5 minutes | High temperature (90°C), rapid cycling, high-throughput. | nih.govuzh.chnih.gov |
| Automated Phosphoramidite | Not specified | Compatible with standard DNA synthesizers, operational simplicity. | nih.govchemrxiv.org |
These automated protocols, originally designed for long-chain oligonucleotides, provide a robust framework for the rapid synthesis and optimization of smaller molecules like this compound analogues.
Theoretical and Computational Chemistry of 2,2 Dichloroethenyl Phosphorodiamidate
Electronic Structure and Bonding Analysis
The electronic structure and bonding of 2,2-dichloroethenyl phosphorodiamidate are fundamental to its chemical characteristics. Computational methods offer a powerful lens through which to view these features.
Ab initio methods, while computationally more intensive, can provide highly accurate electronic structure information. These calculations are foundational for understanding the nature of the chemical bonds within the molecule, such as the covalent character of the P-N bonds and the influence of the chlorine atoms on the electronic distribution of the vinyl group.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| P=O Bond Length | ~1.48 Å |
| P-N Bond Length | ~1.65 Å |
| C=C Bond Length | ~1.34 Å |
| C-Cl Bond Length | ~1.73 Å |
| O=P-N Bond Angle | ~110° |
| Cl-C-Cl Bond Angle | ~115° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structural motifs calculated using DFT methods.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals indicate the molecule's potential to act as a nucleophile or an electrophile. libretexts.orgucsb.edu
For this compound, the HOMO is expected to be localized primarily on the phosphorodiamidate group, specifically on the nitrogen and oxygen atoms, which are electron-rich. This suggests that these sites are prone to electrophilic attack. Conversely, the LUMO is likely to be centered on the 2,2-dichloroethenyl group, influenced by the electron-withdrawing chlorine atoms. This localization makes the vinylic carbons susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. slideshare.net A smaller energy gap generally implies higher reactivity.
Table 2: Predicted Frontier Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: These energy values are hypothetical and serve as an example of what might be obtained from quantum chemical calculations.
The charge distribution within this compound can be visualized using molecular electrostatic potential (MEP) maps. researchgate.net These maps illustrate the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). scispace.com
In this compound, the MEP map would likely show a negative electrostatic potential around the phosphoryl oxygen and the nitrogen atoms of the phosphorodiamidate group, indicating these are sites for electrophilic interaction. nih.gov The chlorine atoms, despite their high electronegativity, would also contribute to a region of negative potential. In contrast, the hydrogen atoms of the amide groups and the region around the phosphorus atom would exhibit a positive electrostatic potential, making them susceptible to nucleophilic interactions. researchgate.net The carbon atoms of the dichloroethenyl group would also likely show a degree of positive potential due to the strong electron-withdrawing effect of the chlorine atoms.
Conformational Dynamics and Potential Energy Landscapes
The flexibility and conformational preferences of this compound are governed by its conformational dynamics and the underlying potential energy landscape.
Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound over time, providing insights into its dynamic behavior in different environments, such as in solution. nih.govmdpi.com By simulating the motion of the atoms, MD can reveal the accessible conformations and the transitions between them. nih.govresearchgate.net This is particularly useful for understanding the flexibility of the molecule, for example, the rotation around the P-N and C-P bonds.
Conformational searching algorithms can be employed to systematically or stochastically explore the potential energy surface of the molecule to identify stable low-energy conformers. uq.edu.au These studies can help in understanding the preferred three-dimensional structures of the molecule.
The rotation around single bonds in this compound is associated with specific energy barriers. For example, rotation around the P-N bonds will be hindered due to the partial double bond character and steric interactions. Computational methods can be used to calculate the energy profile for rotation around these bonds, thereby determining the rotational barriers.
Isomerization pathways, such as E/Z isomerization around the C=C double bond, are generally associated with high energy barriers and are less likely to occur under normal conditions. However, computational studies can elucidate the transition states and energy requirements for such processes, providing a more complete picture of the molecule's potential chemical transformations.
Computational Reaction Mechanism Elucidation
Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions at a molecular level. For a compound like this compound, elucidating its synthetic and degradation pathways is crucial for understanding its chemical properties and potential applications. Theoretical investigations can map out potential energy surfaces, identify intermediates, and characterize the transition states that connect them. acs.orgresearchgate.net This subsection will explore the computational elucidation of reaction mechanisms relevant to this compound, drawing parallels from studies on similar organophosphorus compounds.
A plausible synthetic route for this compound could involve the reaction of a phosphorodiamidic chloride with 2,2-dichloroethenol or a related precursor. Computationally, the mechanism of such a reaction would be investigated to identify the most energetically favorable pathway. This typically involves locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.
The characterization of a transition state is a critical step in understanding the kinetics of a reaction. Using methods like Density Functional Theory (DFT), the geometry of the TS can be optimized. nih.gov A key feature of a true transition state on the potential energy surface is that it is a first-order saddle point, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net
For a proposed SN2-like reaction at the phosphorus center, the transition state would likely feature a trigonal bipyramidal geometry. Key parameters that would be computationally analyzed include the bond lengths of the forming and breaking bonds, as well as the angles around the central phosphorus atom.
Table 1: Hypothetical Transition State Parameters for a Proposed Synthesis of this compound
| Parameter | Reactant Complex (RC) | Transition State (TS) | Product Complex (PC) |
| P–Cl bond length (Å) | 2.15 | 2.50 | 3.50 (dissociated) |
| P–O (ethenyl) bond length (Å) | 3.20 (approaching) | 2.10 | 1.65 |
| O–P–N bond angle (°) | 105.2 | 95.8 | 109.5 |
| Imaginary Frequency (cm⁻¹) | N/A | -250.4 | N/A |
Note: The data in this table is hypothetical and serves to illustrate the expected changes in geometric parameters during a computationally modeled reaction. The values are based on typical findings in computational studies of similar organophosphorus reactions.
The activation energy (ΔE‡) of the reaction, which is a primary determinant of the reaction rate, can be calculated as the difference in energy between the transition state and the reactants. Computational studies on related organophosphorus pesticides have shown that the nature of the substituents on the phosphorus atom and the leaving group significantly influences this energy barrier. acs.org
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational solvation models are employed to simulate the effect of the solvent environment on the reacting species. These models can be broadly categorized into explicit and implicit models.
Explicit solvent models involve including a number of solvent molecules in the computational simulation. While this approach can provide a detailed picture of solute-solvent interactions, it is computationally very expensive. researchgate.net
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. acs.orgacs.org This approach is computationally more efficient and is widely used to study solvent effects on reaction energies and geometries. The model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric continuum of the solvent.
For the synthesis or hydrolysis of this compound, the polarity of the solvent would be expected to play a significant role. A polar solvent would likely stabilize charged species, such as a more polarized transition state, potentially lowering the activation energy compared to a nonpolar solvent.
Table 2: Hypothetical Calculated Activation Energies (ΔE‡) in Different Solvents for a Proposed Reaction
| Solvent | Dielectric Constant (ε) | Calculated ΔE‡ (kcal/mol) |
| Gas Phase | 1 | 25.8 |
| n-Heptane | 1.9 | 24.5 |
| Chloroform | 4.8 | 21.3 |
| Methanol | 32.6 | 18.7 |
| Water | 78.4 | 17.9 |
Note: This table presents hypothetical data to illustrate the trend of decreasing activation energy with increasing solvent polarity, as would be expected for a reaction with a polar transition state. The values are illustrative and based on general principles observed in computational studies of organophosphorus reactions in solution. acs.orgnih.gov
By performing calculations in different solvents, a theoretical chemist can predict the optimal solvent for a particular reaction, or understand the environmental fate of the compound in aqueous systems. For instance, the hydrolysis of organophosphorus compounds is a critical degradation pathway, and computational models can elucidate the role of water molecules in the reaction mechanism, including whether they act as a catalyst or simply as a bulk solvent. researchgate.net
Molecular Interaction Mechanisms and Recognition Studies
Principles of Molecular Recognition by 2,2-Dichloroethenyl Phosphorodiamidate
The primary mechanism of molecular recognition for Phosphorodiamidate Morpholino Oligomers (PMOs) is sequence-specific binding to target RNA molecules. This recognition is governed by the foundational principles of Watson-Crick base pairing, where the nucleobases on the PMO backbone form hydrogen bonds with complementary bases on an RNA strand frontiersin.org.
PMOs are synthetic analogs of DNA and RNA, but with a modified backbone where morpholine rings are connected by phosphorodiamidate linkages nih.govwikipedia.org. This backbone is uncharged, which is a critical feature for its molecular recognition profile nih.gov. The neutral charge minimizes non-specific electrostatic interactions with cellular proteins and other macromolecules, thereby reducing off-target effects and enhancing the specificity of its binding to the intended RNA sequence nih.govresearchgate.net.
The binding affinity and stability of the PMO:RNA duplex are high, allowing PMOs to act as steric blockers frontiersin.org. By physically occupying a specific site on an RNA molecule, a PMO can inhibit processes such as translation initiation or pre-mRNA splicing, effectively modifying gene expression without degrading the RNA target frontiersin.orgnih.govbiosynth.com. The conformational dynamics of PMOs, which involve the shielding of the uncharged backbone from solvent, contribute to the formation of stable, non-canonical folded structures that facilitate this specific RNA binding nih.govresearchgate.net.
Enzyme Active Site Interaction Dynamics (Molecular Modeling and In Vitro Kinetic Theories)
The unique chemical structure of the phosphorodiamidate backbone renders PMOs highly resistant to degradation by a wide range of endogenous enzymes, including nucleases, proteases, and esterases that would typically cleave natural nucleic acids or other esters frontiersin.orgnih.gov. This inherent stability means that PMOs are generally not recognized as substrates by enzymes, and their interactions with enzyme active sites are not their primary mechanism of action.
There is no significant evidence in the reviewed literature to suggest that PMOs function through substrate mimicry or competitive binding at enzyme active sites. Their design as antisense oligonucleotides is predicated on binding to nucleic acids, not on mimicking the substrates of enzymes beilstein-journals.orgnih.gov. The concept of enzyme kinetics, including the Michaelis-Menten model, describes how enzymes bind substrates and convert them to products; however, this is generally not applicable to PMOs as they are designed to be enzymatically inert unina.itteachmephysiology.comkhanacademy.orgyoutube.com.
Allosteric modulators function by binding to a site on an enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. While antisense oligonucleotides can modulate the synthesis of enzymes by altering the splicing of their pre-mRNA, there is no indication that PMOs themselves act as direct allosteric modulators of enzyme function by binding to allosteric sites nih.govbiorxiv.org. Their primary role is to sterically block access to RNA sequences nih.govsigmaaldrich.com.
Non-Enzymatic Biomolecular Interactions (e.g., Nucleic Acids, Proteins)
The most significant non-enzymatic biomolecular interaction involving PMOs is their hybridization with target RNA sequences biosynth.com. This interaction is highly specific and forms the basis of their therapeutic and research applications frontiersin.orgnih.gov. Due to their neutral backbone, interactions between PMOs and most cellular proteins are minimal, which contributes to their favorable safety profile nih.gov.
At higher concentrations, PMOs in solution can exhibit intermolecular interactions, leading to the formation of aggregates like dimers and trimers. This self-interaction is a factor considered in the formulation and viscosity of therapeutic PMO solutions nih.gov. Peptide-conjugated PMOs (PPMOs) have been developed to enhance cellular uptake, and while the peptide portion can influence interactions, the core PMO component's recognition properties remain unchanged researchgate.netnih.gov.
Determining the binding affinity of a molecule to its target is crucial for understanding its efficacy. Several biophysical techniques are employed for this purpose.
Microscale Thermophoresis (MST) is a solution-based, immobilization-free technique used to quantify molecular interactions wikipedia.orgmdpi.com. It measures the directed movement of molecules in a microscopic temperature gradient, a property known as thermophoresis nanotempertech.comru.nl. This movement is sensitive to changes in the molecule's size, charge, and hydration shell mdpi.comnih.gov. When a fluorescently labeled molecule binds to a ligand, the resulting complex will have different thermophoretic properties than the unbound molecule, and this change is used to calculate the binding affinity (dissociation constant, Kd) wikipedia.orgru.nl.
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event malvernpanalytical.commdpi.com. By titrating a ligand into a solution containing its binding partner, ITC can determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event unizar.es.
While these methods are standard for characterizing biomolecular interactions, specific MST or ITC data tables for "this compound" or its binding to a specific target are not available in the surveyed literature. However, a representative table below illustrates the type of thermodynamic data that can be obtained from an ITC experiment.
| Parameter | Description | Example Value |
|---|---|---|
| Stoichiometry (n) | The molar ratio of ligand to target in the formed complex. | 1.05 ± 0.05 |
| Binding Affinity (Ka) | The association constant, indicating the strength of the binding. | 2.5 x 10⁷ M⁻¹ |
| Dissociation Constant (Kd) | The inverse of Ka, representing the concentration at which half the target molecules are bound. A lower Kd indicates stronger binding. | 40 nM |
| Enthalpy Change (ΔH) | The heat released (exothermic) or absorbed (endothermic) upon binding, reflecting changes in bonding. | -10.5 kcal/mol |
| Entropy Change (ΔS) | The change in the system's disorder upon binding, often related to conformational changes and solvent reorganization. | 5.2 cal/mol·K |
Structural Determinants of Ligand-Receptor Interaction
The molecular interaction of this compound with its biological target is primarily dictated by its chemical structure as an organophosphate. The principal target for this class of compounds is the enzyme acetylcholinesterase (AChE), which is crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.comnih.gov The interaction results in the inhibition of AChE, a mechanism shared by many organophosphate pesticides and nerve agents. nih.govmdpi.com This inhibition occurs through the phosphorylation of a serine residue within the catalytic active site of the enzyme. mdpi.com
The key structural features of organophosphates like this compound that govern their interaction with acetylcholinesterase are the central phosphorus atom, the nature of the two alkyl or amino groups, and the leaving group. nih.gov The electrophilicity of the phosphorus atom is a critical factor, as it is the site of nucleophilic attack by the serine hydroxyl group in the enzyme's active site.
The general reaction can be described as follows: E-OH + (RO)₂P(O)X → E-OP(O)(OR)₂ + HX where E-OH represents the active site serine of acetylcholinesterase, and (RO)₂P(O)X is the organophosphate inhibitor. nih.gov
Several key determinants influence the efficacy of this interaction:
The Leaving Group: The group that is displaced from the phosphorus atom during the reaction is of paramount importance. nih.gov A good leaving group will facilitate the phosphorylation of the serine residue. In the case of this compound, the 2,2-dichloroethenyl group serves as the leaving group. The electronegativity of the chlorine atoms on the vinyl group influences the lability of this group.
Substituents on the Phosphorus Atom: The other groups attached to the phosphorus atom, in this case, the two amino groups of the phosphorodiamidate, also play a significant role. These groups can influence the electronic environment of the phosphorus atom and the steric hindrance for the approach of the enzyme's active site.
Stereochemistry: The three-dimensional arrangement of the atoms, or stereochemistry, around the chiral phosphorus center can significantly impact the inhibitory potency of organophosphates. nih.gov Different stereoisomers can exhibit vastly different rates of AChE inhibition due to the specific orientation required for optimal binding within the enzyme's active site. nih.govresearchgate.net
The interaction of organophosphates with acetylcholinesterase is a two-step process. Initially, a reversible Michaelis-Menten complex is formed between the enzyme and the inhibitor. This is followed by the irreversible phosphorylation of the active site serine, leading to the inactivation of the enzyme. nih.gov
The table below summarizes the key structural determinants and their influence on the ligand-receptor interaction for the broader class of organophosphates, which is applicable to this compound.
| Structural Determinant | Influence on Acetylcholinesterase Interaction |
| Electrophilicity of Phosphorus Atom | A more electrophilic phosphorus atom enhances the rate of nucleophilic attack by the serine hydroxyl group in the AChE active site, leading to more potent inhibition. |
| Nature of the Leaving Group | A good leaving group (a stable anion) facilitates the phosphorylation of the enzyme. The pKa of the conjugate acid of the leaving group is a key factor. |
| Steric Properties of Substituents | Bulky substituents on the phosphorus atom can sterically hinder the approach of the inhibitor to the active site of AChE, potentially reducing the inhibition rate. |
| Hydrophobicity of Substituents | Hydrophobic interactions can play a role in the initial binding of the organophosphate to the active site gorge of acetylcholinesterase, which contains hydrophobic regions. nih.govmdpi.com |
| Stereochemistry at the Phosphorus Center | The specific spatial arrangement of the substituents around the phosphorus atom can dramatically affect the binding affinity and inhibitory potency. One stereoisomer may fit the active site much better than another. nih.gov |
Research on various organophosphates has provided detailed insights into these structure-activity relationships. For instance, studies have shown a correlation between the electronic properties of substituents, such as their Hammett constants, and the rate of AChE inhibition. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models have been developed to predict the inhibitory potency of organophosphates based on their molecular descriptors. nih.govresearchgate.net These models often highlight the importance of electronic parameters, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), in determining the reactivity of the phosphorus atom. nih.govresearchgate.net
Computational studies, including molecular docking and quantum chemical calculations, have further elucidated the interactions at the atomic level. mdpi.com These studies have identified key amino acid residues in the acetylcholinesterase active site that interact with organophosphate inhibitors, including those in the catalytic triad, the acyl pocket, and the peripheral anionic site. nih.govresearchgate.net For example, hydrophobic interactions with residues such as tryptophan and tyrosine are often crucial for the initial binding and proper orientation of the inhibitor within the active site gorge. mdpi.com
While specific experimental data for this compound is not available in the reviewed literature, the established principles of organophosphate-acetylcholinesterase interactions provide a strong framework for understanding its molecular mechanism of action. The presence of the dichloroethenyl leaving group and the phosphorodiamidate core are the primary structural determinants governing its interaction with its enzymatic target.
Structure Activity Relationship Sar Investigations of 2,2 Dichloroethenyl Phosphorodiamidate Analogues
Rational Design of Derivatives for Enhanced Molecular Recognition Specificity
The rational design of 2,2-dichloroethenyl phosphorodiamidate derivatives is centered on optimizing their interaction with biological targets. This process involves a detailed understanding of the target's three-dimensional structure and the key interactions that govern molecular recognition. By systematically modifying the chemical structure of the parent compound, researchers can probe the impact of various functional groups on binding affinity and specificity.
One common strategy in the rational design of phosphorodiamidate analogues involves the modification of the amino acid ester moieties to improve cell permeability and target engagement. For instance, the phosphorodiamidate prodrug approach has been successfully applied to a range of nucleoside analogs to enhance their antiviral and anticancer activities nih.govnih.gov. This approach masks the negative charges of the phosphate (B84403) group, facilitating cellular uptake nih.gov.
In the context of this compound, derivatives can be designed to explore the impact of different amino acid esters on activity. The selection of these esters can be guided by the desire to modulate lipophilicity, steric bulk, and hydrogen bonding capacity, all of which can influence molecular recognition.
A hypothetical series of rationally designed derivatives might include variations in the amino acid side chains, as illustrated in the table below.
| Derivative | Amino Acid Moiety | R-Group | Predicted Impact on Molecular Recognition |
| 1a | Glycine | -H | Provides a baseline for steric and electronic effects. |
| 1b | Alanine | -CH₃ | Introduces minimal steric bulk to probe the size of the binding pocket. |
| 1c | Valine | -CH(CH₃)₂ | Increases lipophilicity and steric hindrance to assess the tolerance for larger substituents. |
| 1d | Phenylalanine | -CH₂Ph | Introduces an aromatic ring to explore potential π-π stacking interactions within the target's active site. |
| 1e | Serine | -CH₂OH | Adds a hydroxyl group to investigate the potential for additional hydrogen bonding interactions. |
This table is generated based on principles of rational drug design and does not represent experimentally verified data for this specific compound.
Impact of Dichloroethenyl Substitution on Interaction Dynamics
The 2,2-dichloroethenyl moiety is a key structural feature of the parent compound, and its substitution pattern significantly influences the molecule's electronic properties and steric profile. The two chlorine atoms are strongly electron-withdrawing, which can affect the reactivity and electrostatic interactions of the vinyl group.
The impact of the dichloroethenyl group on interaction dynamics can be understood by considering its potential to engage in various non-covalent interactions. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, has been increasingly recognized as an important factor in drug-receptor binding. The chlorine atoms of the dichloroethenyl group could potentially form halogen bonds with electron-rich atoms, such as oxygen or nitrogen, in the active site of a biological target.
The following table outlines potential bioisosteric replacements for the dichloroethenyl group and their predicted effects on interaction dynamics.
| Substitution | Predicted Effect on Electronics | Predicted Effect on Sterics | Potential Impact on Interaction Dynamics |
| Difluoroethenyl | Increased electronegativity, weaker halogen bonds | Smaller van der Waals radius | Altered electrostatic interactions and potentially weaker halogen bonding. |
| Dibromoethenyl | Decreased electronegativity, stronger halogen bonds | Larger van der Waals radius | Enhanced halogen bonding potential, but may introduce steric clashes. |
| Methylpropenyl | Electron-donating | Similar steric bulk | Altered electronic profile, potentially disrupting key electrostatic interactions. |
| Cyanovinyl | Electron-withdrawing, linear geometry | Different steric profile | May maintain electron-withdrawing character but with a different spatial arrangement of atoms. |
This table is generated based on the principles of bioisosterism and does not represent experimentally verified data for this specific compound.
Modulation of Molecular Activity through Phosphorodiamidate Backbone Modifications
The phosphorodiamidate backbone is a crucial component of the molecule, and modifications to this backbone can have a profound impact on its biological activity. The phosphorodiamidate linkage in molecules like phosphorodiamidate morpholino oligomers (PMOs) is known to be resistant to nuclease degradation, which contributes to their stability in biological systems nih.govnih.govbiosyn.com.
Modifications to the phosphorodiamidate backbone can alter the molecule's conformation, charge distribution, and ability to interact with its target. For example, replacing the oxygen atoms in the phosphate group with sulfur (thiophosphorodiamidates) can increase the lipophilicity and alter the electronic properties of the backbone biosyn.com.
The table below presents a hypothetical series of backbone modifications and their potential effects on molecular activity.
| Modification | Description | Predicted Impact on Molecular Properties |
| Thiophosphorodiamidate | Replacement of a non-bridging oxygen with sulfur. | Increased lipophilicity, altered bond angles and lengths, potential for altered metal ion coordination. |
| N,N'-Dimethyl Substitution | Methyl groups on the amide nitrogens. | Increased steric hindrance, loss of N-H hydrogen bond donors. |
| Piperazine Linker | Incorporation of a piperazine ring in the backbone. | Introduction of a rigid, basic moiety, potential for additional interactions. |
| Morpholino Linker | Incorporation of a morpholine ring in the backbone. | Increased polarity and hydrogen bonding potential. |
This table is generated based on known effects of backbone modifications in related compounds and does not represent experimentally verified data for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity drugdesign.org. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and provide insights into their mechanism of action nih.gov.
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors that capture the relevant physicochemical properties of the molecules under investigation. These descriptors can be broadly categorized as topological, electronic, and steric.
Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching. Examples include molecular weight, connectivity indices, and topological polar surface area (TPSA).
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as its ability to participate in electrostatic interactions and chemical reactions. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) ucsb.edu. For halogenated compounds, descriptors related to polarizability and halogen bond propensity are particularly relevant nih.govresearchgate.net.
Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule and are important for understanding how a ligand fits into the binding site of a receptor. Examples include molar refractivity (MR), van der Waals volume, and STERIMOL parameters, which describe the dimensions of substituents nih.gov.
The table below provides examples of molecular descriptors that could be relevant for a QSAR study of this compound analogues.
| Descriptor Class | Specific Descriptor | Information Encoded |
| Topological | Molecular Weight (MW) | Overall size of the molecule. |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area, related to cell permeability. | |
| Electronic | Dipole Moment | The overall polarity of the molecule. |
| HOMO/LUMO Energies | Related to the molecule's reactivity and ability to participate in charge-transfer interactions ucsb.edu. | |
| Halogen Bond Strength | A quantum mechanical descriptor quantifying the strength of potential halogen bonds. | |
| Steric | Molar Refractivity (MR) | A measure of the volume and polarizability of a substituent. |
| van der Waals Volume | The volume occupied by the molecule. | |
| STERIMOL B5 | A parameter describing the width of a substituent nih.gov. |
This table is generated based on common practices in QSAR modeling.
Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. Various statistical methods can be employed for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms such as support vector machines (SVM) and random forests.
The predictive power of a QSAR model must be rigorously validated to ensure its reliability. This is typically done through a combination of internal and external validation techniques.
Internal Validation: This involves assessing the model's performance on the same dataset that was used to build it. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built on all but one of the compounds, and then used to predict the activity of the left-out compound. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability.
External Validation: This is a more stringent test of a model's predictive power, where the model is used to predict the activity of a set of compounds that were not used in its development (the test set). The predictive ability is assessed by calculating the correlation coefficient (R²pred) between the predicted and observed activities for the test set.
A well-validated QSAR model can be a powerful tool for the virtual screening of large compound libraries to identify potential new leads, as well as for prioritizing the synthesis of novel analogues with improved activity.
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on “this compound” that adheres to the specified outline. Extensive searches did not yield specific information regarding the advanced applications of this particular compound in chemical synthesis or as a biological probe.
The requested topics, such as its utility in carbon-carbon and carbon-heteroatom bond formation, its role as a protecting or activating group, its application in synthesizing complex organophosphorus compounds, or its use in chemical probe design, are not documented for this compound in the reviewed sources.
While general information exists for the broader class of phosphorodiamidates and for other chlorinated protecting groups like the 2,2,2-trichloroethyl (TCE) group, extrapolating this information to the specific compound would be speculative and would not meet the required standard of scientific accuracy. Therefore, the content for the requested sections and subsections cannot be generated.
Advanced Applications in Chemical Synthesis and Biological Probe Development
Chemical Probe Design for Molecular Pathway Interrogation
Synthesis of Tagged or Labeled Analogues for Mechanistic Studies
There is no available scientific literature detailing the synthesis of tagged or labeled analogues of "2,2-Dichloroethenyl phosphorodiamidate." Research in this area for other phosphorodiamidate-containing molecules, such as PMOs, often involves the conjugation of fluorescent dyes, biotin, or other reporter molecules to understand their mechanisms of action, cellular uptake, and biodistribution. However, no such studies have been published for the specific compound .
Optochemical and Photochemical Control Elements in Derivatives
Similarly, the development of "this compound" derivatives incorporating optochemical or photochemical control elements has not been reported in the scientific literature. The integration of photo-responsive groups, such as photocages or photoswitches, into bioactive molecules is a cutting-edge area of research aimed at achieving spatiotemporal control over their activity. While this has been explored for other classes of compounds, including some oligonucleotide analogues, there is no evidence of its application to "this compound."
Due to the lack of available data, a data table summarizing research findings cannot be generated.
Q & A
Q. What are the recommended synthetic routes for preparing 2,2-dichloroethenyl phosphorodiamidate?
The compound can be synthesized via phosphorylation reactions using intermediates like 2-cyanoethyl phosphorodichloridite (CAS 76101-30-9) under anhydrous conditions. A typical protocol involves reacting dichlorovinyl precursors with phosphorodiamidate nucleophiles in the presence of a base such as triethylamine to neutralize HCl byproducts. Purification is achieved via column chromatography using silica gel and non-polar solvents .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?
- 31P NMR : Identifies phosphorus-containing groups, with shifts typically between -5 to +10 ppm for phosphorodiamidates.
- IR Spectroscopy : Detects P=O stretches (~1250–1300 cm⁻¹) and P-N bonds (~950–1050 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns. Cross-reference with databases like PubChem for validation .
Q. What is the mechanism of action of this compound as an acetylcholinesterase inhibitor?
The compound acts as an irreversible inhibitor by phosphorylating the serine hydroxyl group in the enzyme’s active site. This inhibition disrupts acetylcholine hydrolysis, leading to neurotoxic effects. Studies using in vitro assays (e.g., Ellman’s method) quantify inhibition kinetics, with IC₅₀ values reported in the nanomolar range .
Advanced Research Questions
Q. How can researchers design experiments to assess environmental degradation pathways of this compound?
Use accelerated hydrolysis studies under varying pH (4–10) and temperature (25–50°C) to model environmental stability. Analyze degradation products via LC-MS/MS and compare with predicted metabolites (e.g., dichloroacetaldehyde, phosphorodiamidic acid). Soil half-life studies under aerobic/anaerobic conditions can further elucidate persistence .
Q. How to resolve discrepancies in reported toxicity data across in vivo and in vitro studies?
Discrepancies often arise from differences in exposure routes (oral vs. dermal), species sensitivity (e.g., rats vs. zebrafish), and metabolic activation. Standardize protocols using OECD guidelines and include positive controls (e.g., dichlorvos). Statistical meta-analyses can harmonize data by normalizing variables like LD₅₀ and NOAEL .
Q. What advanced analytical methods optimize trace detection of this compound in complex matrices?
- HPLC-UV/MS : Use C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with mobile phases like methanol/water (70:30) and 0.1% formic acid.
- GC-ECD/FID : Derivatize the compound with BSTFA to improve volatility.
- Immunoassays : Develop monoclonal antibodies against phosphorodiamidate epitopes for field-deployable kits .
Q. How do structural modifications to the phosphorodiamidate group affect bioactivity?
Replace the dimethylamino group with ethyl or isopropyl substituents to study steric and electronic effects. Compare inhibitory potency against acetylcholinesterase using enzyme kinetics (Km, Vmax). Computational modeling (e.g., DFT, molecular docking) predicts binding affinity changes .
Q. What safety protocols are critical when handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
